Ficine
Description
Historical Trajectories in Ficine Discovery and Early Academic Investigations
The history of protease discovery includes the identification and characterization of enzymes like papain, isolated from Carica papaya as early as 1873. wikipedia.orgfrontiersin.org this compound, found in the latex of Ficus species, similarly became a focus of early academic inquiry into plant-derived proteolytic enzymes. nih.govresearchgate.netwikipedia.org These initial investigations likely centered on isolating the active component from fig latex and characterizing its basic enzymatic activity, such as its ability to cleave peptide bonds and its optimal conditions for activity. The presence of this compound in fig latex is considered a defense mechanism for the plant. researchgate.net Early research would have established this compound as a protease and distinguished it from other enzymes present in the complex latex mixture, which can include peroxidases, phosphatases, amylases, and glycoproteins. researchgate.net
Biochemical Classification and Evolutionary Positioning of this compound Proteases
This compound is biochemically classified as a cysteine protease (also known as thiol protease). nih.govwikipedia.org This classification is based on the catalytic mechanism employed by the enzyme, which involves a nucleophilic cysteine thiol group in the active site. nih.govwikipedia.orgmdpi.com Cysteine proteases are a diverse group of enzymes found across all domains of life, including viruses, bacteria, fungi, protozoa, plants, and mammals. bibliotekanauki.plsinobiological.com
Within the hierarchical MEROPS protease classification system, cysteine proteases are organized into clans and families based on sequence homology and evolutionary relationships. wikipedia.orgmdpi.comcreative-diagnostics.com this compound belongs to the papain family, which is part of Clan CA. mdpi.comcreative-diagnostics.comnih.gov The CA clan is the most abundant clan among cysteine proteases and includes other well-known enzymes like papain and cathepsins. mdpi.comcreative-diagnostics.com Specifically, this compound is often grouped within the C1 family of papain-like cysteine proteases (PLCPs), which is the largest and most well-characterized family of cysteine peptidases. creative-diagnostics.comnih.govfrontiersin.org
Evolutionary studies of PLCPs, including those from Ficus species, reveal their diversification and conservation across the plant kingdom. nih.govnih.gov Phylogenetic analyses of PLCPs from Ficus carica and other Ficus species have identified multiple subfamilies, reflecting their evolutionary history and potentially diverse functional roles within the plant. frontiersin.orgnih.gov For instance, studies have identified 31 PLCP genes in the Ficus carica genome, clustering into nine subfamilies. frontiersin.orgnih.gov Ficins themselves represent major isoforms within the PLCPs found in fig fruit and latex. frontiersin.orgnih.gov The evolutionary relationships within the cysteine protease families are often traced through conserved amino acid sequences and structural elements crucial for their catalytic function. mdpi.comnih.govembopress.org
Significance of this compound within the Broader Cysteine Protease Landscape
This compound holds significance within the cysteine protease landscape due to its potent proteolytic activity and its origin from a widely available plant source. nih.govresearchgate.net Cysteine proteases collectively play critical roles in numerous biological processes across diverse organisms, including protein degradation, processing of proteins, signaling pathways, and programmed cell death (apoptosis). wikipedia.orgfrontiersin.orgmdpi.comsinobiological.comcreative-diagnostics.com In plants, cysteine proteases are involved in growth, development, senescence, and responses to environmental stresses. wikipedia.orgdiva-portal.org
This compound's broad substrate specificity, capable of cleaving bonds involving various amino acids such as Gly, Val, Leu, Ala, Ser, Asn, Arg, His, Tyr, Phe, and Val, contributes to its utility in various applications and makes it a valuable subject for studying protease-substrate interactions. nih.govresearchgate.net Compared to some other plant proteases like papain and bromelain, this compound exhibits a broad pH stability range and is particularly effective in hydrolyzing plant proteins. researchgate.net
The study of this compound, alongside other well-characterized cysteine proteases, contributes to a deeper understanding of the catalytic mechanisms, structural features, and regulatory mechanisms common to this class of enzymes. Research into this compound's specific properties, such as its pH and temperature optima, further refines the knowledge of how these enzymes function under different conditions. researchgate.net The identification of different ficin (B600402) isoforms in Ficus carica highlights the complexity within even a single plant source and provides avenues for research into the specific roles of these variants. frontiersin.orgnih.gov
The academic investigation of this compound not only contributes to fundamental enzymology but also informs potential biotechnological applications, such as its use in protein hydrolysis and as a milk clotting agent, areas explored in detailed research findings. nih.govresearchgate.net
Table 1: Key Characteristics of this compound
| Characteristic | Value/Description | Source |
| Enzyme Class | Hydrolase (Protease) | wikipedia.org |
| Catalytic Mechanism | Cysteine Protease (Thiol Protease) | nih.govwikipedia.org |
| Primary Source | Latex of Ficus carica, Ficus glabrata | nih.govresearchgate.net |
| MEROPS Clan | CA | mdpi.comcreative-diagnostics.comnih.gov |
| MEROPS Family | C1 (Papain family) | creative-diagnostics.comnih.govfrontiersin.org |
| pH Optimum Range | 4.46-9 (Broad) | researchgate.net |
| Temperature Optimum | 30-60 °C | researchgate.net |
| Substrate Specificity | Broad (Cleaves at various basic and neutral residues) | nih.govresearchgate.net |
Table 2: Ficin Isoforms Identified in Ficus carica Latex Proteome
| Ficin Isoform | Abundance in Commercial-Ripe Latex (%) | Source |
| Ficin 4 | 14.93 | frontiersin.org |
| Ficin 1B | 8.63 | frontiersin.org |
| Ficin 1A | 8.04 | frontiersin.org |
| Ficin D | 1.50 | frontiersin.org |
| FcRD21G | 5.82 | frontiersin.org |
Note: Table 2 presents detailed research findings on the relative abundance of specific ficin isoforms in fig latex.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2520-36-7 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5,7-dihydroxy-8-(1-methylpyrrolidin-2-yl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H19NO4/c1-21-9-5-8-13(21)18-14(22)10-15(23)19-16(24)11-17(25-20(18)19)12-6-3-2-4-7-12/h2-4,6-7,10-11,13,22-23H,5,8-9H2,1H3 |
InChI Key |
YTRPTVLTUWVLKO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
Canonical SMILES |
CN1CCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Enzymatic and Biochemical Characterization of Ficine
Mechanistic Elucidation of Ficine’s Catalytic Activity
This compound, as a cysteine protease, employs a catalytic mechanism similar to other enzymes in this class, such as papain. creative-enzymes.comnutrixeal-info.frlibretexts.org The mechanism involves the nucleophilic attack on the peptide bond of the substrate by a catalytic cysteine residue. wikipedia.orglibretexts.org
Active Site Architecture and Functional Residues
The active site of this compound is a specific region within the enzyme where substrate binding and catalysis occur. wikipedia.org It contains a catalytic dyad or triad (B1167595) of amino acid residues essential for its function. nutrixeal-info.frlibretexts.orgwikipedia.org A key component is a reactive cysteine residue, which contains a free thiol group (-SH). nih.govcreative-enzymes.comevitachem.com Evidence suggests that a histidine residue is also located within close proximity (approximately 5Å) of the active-site cysteine residue, and these two residues likely act in concert during substrate hydrolysis. nih.gov In some cysteine proteases, an aspartic acid residue is also part of the catalytic triad, though the necessity of aspartic acid is less pronounced than in serine proteases due to the higher acidity of the cysteine thiol group. nutrixeal-info.frlibretexts.org
Thiol Protease Mechanisms and Substrate Binding Dynamics
The catalytic mechanism of this compound, characteristic of thiol proteases, involves several steps. It begins with the formation of an enzyme-substrate complex. creative-enzymes.com The histidine residue in the active site deprotonates the thiol group of the cysteine residue, increasing its nucleophilicity. wikipedia.orgnutrixeal-info.frlibretexts.org The activated thiolate then performs a nucleophilic attack on the carbonyl carbon of the peptide bond in the substrate. wikipedia.orglibretexts.orgresearchgate.net This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the first product (the peptide with a free amino terminus) and form a thioester intermediate, where the remaining peptide is covalently linked to the cysteine residue of the enzyme. wikipedia.orgresearchgate.net The thioester bond is then hydrolyzed by a water molecule, releasing the second product (the peptide with a free carboxyl terminus) and regenerating the free enzyme with its active thiol group restored. wikipedia.orgresearchgate.net
Substrate binding dynamics involve the interaction of the substrate with the active site, positioning the scissile peptide bond for cleavage. The specificity of this interaction is determined by the arrangement of amino acids in the active site and the structure of the substrate. wikipedia.org
Comprehensive Analysis of this compound Substrate Specificity
This compound exhibits a broad substrate specificity, capable of hydrolyzing a wide range of proteins. creative-enzymes.comucm.es This broadness can be influenced by factors such as pH and the nature of the substrate protein. ucm.es
Broad Substrate Range Hydrolysis (e.g., Casein, Hemoglobin, Albumins)
This compound is known to effectively hydrolyze various proteins, including commonly used substrates in biochemical studies such as casein, hemoglobin, and albumins (like bovine serum albumin - BSA). creative-enzymes.comucm.esucm.esnih.govresearchgate.net Studies have shown that this compound can hydrolyze casein and hemoglobin, although its activity and specificity can differ depending on the protein substrate and environmental conditions like pH. ucm.esucm.esnih.gov For instance, immobilized ficin (B600402) has shown the ability to hydrolyze both casein and hemoglobin, with potential for tuning specificity towards smaller proteins like casein by introducing steric hindrances. ucm.esnih.gov
Peptide Bond Cleavage Preferences and Sequence Recognition Motifs
While this compound has a broad substrate range, it also exhibits preferences for cleavage at the carboxyl side of specific amino acid residues within a peptide chain. creative-enzymes.com Reported cleavage preferences include glycine, serine, threonine, methionine, lysine (B10760008), arginine, tyrosine, alanine, asparagine, and valine. creative-enzymes.com The specificity of proteases is often described by the residues flanking the cleavage site, designated as P1, P2, P3, etc., towards the N-terminus from the cleavage site, and P1', P2', P3', etc., towards the C-terminus. qiagenbioinformatics.comexpasy.org Understanding these sequence recognition motifs helps predict where this compound will cleave a given protein substrate. While a broad range of residues can be accommodated, the efficiency of cleavage can be influenced by the amino acids present at these positions.
Kinetic Parameters and Steady-State Enzymology
Enzyme kinetics provides quantitative measures of enzyme activity and substrate affinity. Key parameters in steady-state enzymology include Vmax, Km, and kcat. biorxiv.orglibretexts.orgnih.gov Steady-state kinetics involves measuring reaction rates under conditions where the concentration of the enzyme-substrate complex remains relatively constant over time. nih.govquora.comlibretexts.orgresearchgate.net
The Michaelis constant (Km) is an indicator of the enzyme's affinity for its substrate; a lower Km generally indicates higher affinity. libretexts.org The catalytic constant (kcat), also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. biorxiv.orglibretexts.org The ratio kcat/Km is considered a measure of catalytic efficiency, reflecting how effectively the enzyme converts substrate to product when substrate concentration is low. biorxiv.orgbiorxiv.orgaklectures.com
For this compound, the reported Km for the chromogenic substrate pGlu-Phe-Leu-p-nitroanilide is 0.43 mM. creative-enzymes.com While specific kcat values for various substrates may require detailed experimental data, the Km value provides insight into the enzyme's affinity for this particular synthetic substrate. creative-enzymes.com Steady-state enzymology experiments are crucial for determining these parameters and understanding how factors like pH, temperature, and the presence of inhibitors or activators affect this compound's catalytic performance. biorxiv.orgnih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281824 |
| Casein | 9000-71-9 |
| Hemoglobin | 9008-02-0 |
| Bovine Serum Albumin (BSA) | 9048-46-8 |
| pGlu-Phe-Leu-p-nitroanilide | 64541-54-4 |
| Papain | 9001-73-4 |
| Bromelain | 9000-08-2 |
| Iodoacetamide (B48618) | 144-48-9 |
| Iodoacetic acid | 79-11-8 |
| N-ethylmaleimide | 128-53-0 |
| Mercuric chloride | 7487-94-7 |
| Diisopropyl fluorophosphate (B79755) (DFP) | 55-91-4 |
| Na-p-Tosyl-lysine chloromethyl ketone (TLCK) | 4238-41-1 |
| N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) | 402-70-0 |
| Cysteine | 6057 |
| Histidine | 750 |
| Aspartic acid | 439 |
| Glycine | 750 |
| Serine | 811 |
| Threonine | 6105 |
| Methionine | 6137 |
| Lysine | 866 |
| Arginine | 632 |
| Tyrosine | 1153 |
| Alanine | 595 |
| Asparagine | 233 |
| Valine | 6287 |
| Water | 963 |
Data Table: this compound Substrate Hydrolysis Activity
While specific quantitative data for all substrates mentioned (Casein, Hemoglobin, Albumins) under identical conditions was not consistently available across the search results, one study compared the activity of immobilized ficin on different substrates at varying pH values. ucm.es
| Substrate | pH 7 Activity (Relative) | pH 5 Activity (Relative) |
| Casein | Highest | Lower than pH 7 |
| Hemoglobin | ~70% of Casein at pH 7 | Similar to pH 7 |
| Bovine Serum Albumin | ~40% of Casein at pH 7 | Lower than pH 7 |
| Benzoyl-arginine-p-nitroanilide (BAPNA) | Higher than pH 5 | Lower than pH 7 |
Note: Relative activity is based on comparisons within the cited study and may not represent absolute activity levels. ucm.es
Data Table: this compound Kinetic Parameter (Example)
| Substrate | Km (mM) |
| pGlu-Phe-Leu-p-nitroanilide | 0.43 |
Note: This Km value is reported for a specific chromogenic substrate.
Determination of Catalytic Efficiencies (kcat/Km)
Catalytic efficiency, often expressed as the ratio kcat/Km, is a crucial measure of how effectively an enzyme converts substrates into products. fiveable.melibretexts.org This ratio reflects the enzyme's ability to facilitate a reaction under optimal conditions and is particularly relevant at low substrate concentrations where the enzyme is mostly free. fiveable.mebiorxiv.orgbiorxiv.org A high kcat/Km value indicates high catalytic efficiency. fiveable.metaylorandfrancis.com
The parameter kcat, also known as the turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. researchgate.netpsu.edu Km, the Michaelis constant, is the substrate concentration at which the reaction rate is half of the maximum rate (Vmax) and provides an indication of the enzyme's apparent affinity for its substrate. researchgate.netpsu.eduumd.edu A low Km generally suggests a high apparent affinity. researchgate.netumd.edu
While kcat and Km are distinct parameters – kcat reflecting catalytic ability when saturated and Km relating to half-saturation – the kcat/Km ratio serves as a second-order rate constant that reflects the enzyme's efficiency under conditions where substrate is limiting. biorxiv.orgbiorxiv.orgresearchgate.net It is influenced by the rates of substrate binding, catalysis, and product release.
Specific quantitative data for the kcat and Km values of this compound on various substrates were not extensively detailed in the search results. However, studies have investigated the kinetics of ficin-catalyzed hydrolyses using substrates such as p-nitrophenyl hippurate and methyl hippurate to understand the reaction mechanism and the influence of environmental factors. nih.govnih.gov The determination of these parameters typically involves measuring initial reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation. researchgate.netpsu.edu
Activation Energy Profiles and Reaction Rate Analysis
The rate of an enzyme-catalyzed reaction is significantly influenced by the activation energy (Ea), which is the minimum energy required for reactant molecules to overcome the energy barrier and form products. tutorchase.comkhanacademy.orgfiveable.mesavemyexams.com Enzymes, including this compound, function as biological catalysts by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. tutorchase.comkhanacademy.orgfiveable.mesavemyexams.commeryt-chemical.com
The relationship between the reaction rate constant (k) and activation energy is described by the Arrhenius equation, which also incorporates the influence of temperature. fiveable.mestackexchange.com A higher activation energy corresponds to a slower reaction rate, while a lower activation energy leads to a faster rate. tutorchase.comkhanacademy.org Temperature plays a crucial role, as increasing temperature increases the kinetic energy of molecules, leading to more frequent collisions with sufficient energy to overcome the activation energy barrier, thus increasing the reaction rate. tutorchase.comfiveable.mestackexchange.com
Environmental and Chemical Modulators of this compound Activity
The catalytic activity and stability of this compound are significantly influenced by its surrounding environment, including pH, temperature, the presence of ions and cofactors, and the impact of denaturants and inhibitors.
Influence of pH on Enzymatic Rate and Stability
Studies on this compound have shown that its optimal activity typically occurs in a slightly acidic to neutral range. For ficin from Ficus carica, optimal activity has been reported around pH 7.0, with significant activity observed in the pH range of 6.5-8.5. researchgate.netnih.gov Another study indicated an optimum pH of 6.5 for ficin in Ficus carica. researchgate.net The optimal pH for the ficin crude extract from Mediterranean fig varieties was found to be pH 7. researchgate.net
The stability of this compound is also pH-dependent. Immobilized ficin preparations demonstrated greater stability than free enzyme across different pH conditions, including pH 5, 7, and 9. researchgate.net The free enzyme remained fully active after 24 hours at pH 10 in one study, while immobilized enzyme retained less activity. researchgate.net Chemical attachment of ficin to carboxymethylcellulose has been shown to cause a shift in the alkaline limb of the pH-activity curve. nih.gov
Interactive Table 1: Reported Optimal pH for this compound Activity
| Source Species | Optimal pH | Reference |
| Ficus carica | 7.0 | nih.gov |
| Ficus carica | 6.5 | researchgate.net |
| Mediterranean fig varieties (Ficus carica crude extract) | 7 | researchgate.net |
Temperature Dependence of this compound Activity and Thermal Stability
Temperature significantly affects enzyme activity. Generally, increasing the temperature increases the reaction rate due to increased kinetic energy and collision frequency. However, beyond a certain optimal temperature, the enzyme's structure can be disrupted by heat, leading to denaturation and a loss of activity. fiveable.meajol.infoborregaard.com
The optimal temperature for ficin activity has been reported in the range of 60°C for ficin from Ficus carica and Ficus pumila. researchgate.net Another study on purified ficin from Ficus carica found the apparent thermal denaturation temperature (Tm) to be 72 ± 1°C. nih.gov
This compound's thermal stability can be influenced by various factors. While temperatures over 40°C can lead to thermal degradation, ficin typically maintains stability up to 37°C for storage. mdpi.com Autolysis can also affect ficin's stability over time, increasing with storage duration regardless of temperature. mdpi.com Immobilization has been shown to enhance the thermal stability of ficin compared to the free enzyme. researchgate.netnih.gov Co-solvents such as sorbitol, trehalose (B1683222), sucrose, and xylitol (B92547) can also increase the apparent thermal denaturation temperature of ficin, with trehalose showing the maximum stabilization effect. nih.gov
Interactive Table 2: Reported Optimal Temperature and Thermal Stability Data for this compound
| Source Species | Optimal Temperature | Thermal Denaturation Temperature (Tm) | Stability Notes | Reference |
| Ficus carica | 60°C | - | Decreases at 75°C | researchgate.net |
| Ficus pumila | 60°C | - | Decreases at 75°C | researchgate.net |
| Ficus carica (purified) | - | 72 ± 1°C (control) | Stabilized by co-solvents (e.g., trehalose) | nih.gov |
| - | - | - | Storage stability up to 37°C; Degradation over 40°C; Autolysis increases with storage time | mdpi.com |
| - | - | - | Immobilized enzyme more stable than free enzyme at 55°C | researchgate.net |
Effects of Ions and Cofactors on Catalysis
Some enzymes require non-protein components called cofactors for proper functioning. quora.comlibretexts.org Cofactors can be inorganic ions or organic molecules (coenzymes) that assist in catalytic activity, often by binding to the enzyme or substrate complex or by transporting functional groups. quora.comlibretexts.orglongdom.org Metal ions, for instance, can coordinate with amino acid residues in the active site, stabilizing enzyme-substrate complexes and facilitating catalysis. longdom.orgresearchgate.net
While the general role of ions and cofactors in enzyme catalysis is well-established, specific details regarding the requirement for or the effects of particular ions or cofactors on this compound activity were not prominently featured in the provided search results. However, as a cysteine protease, this compound's activity is dependent on the state of its active site cysteine residue, which can be influenced by the chemical environment.
Impact of Denaturants and Inhibitors on Enzyme Function
Enzyme activity can be modulated by the presence of denaturants and inhibitors. Denaturants are agents that disrupt the enzyme's three-dimensional structure, leading to a loss of function. mdpi.comacademicjournals.org This can occur through various mechanisms, including the disruption of hydrogen bonds, ionic interactions, and hydrophobic forces that maintain the protein's folded state. nih.govmdpi.com
Inhibitors are substances that bind to an enzyme and decrease its activity. Inhibition can be reversible or irreversible and can occur through different mechanisms, such as competing with the substrate for the active site (competitive inhibition), binding to a different site on the enzyme (non-competitive or uncompetitive inhibition), or forming a stable covalent complex with the enzyme.
Research has explored the effects of certain substances on this compound activity. For example, studies on the kinetics of ficin-catalyzed hydrolyses have investigated the influence of alcohols like methanol (B129727) and propan-2-ol. nih.gov Methanol was found to decrease the catalytic constant for the production of hippuric acid in the ficin-catalyzed hydrolysis of methyl hippurate. nih.gov Propan-2-ol, however, did not show a similar effect. nih.gov These findings can provide insights into the enzyme's active site and catalytic mechanism.
Furthermore, compounds have been identified that act as inhibitors against enzymes, including proteases. While the search results mentioned inhibitors in the context of other enzymes like polyphenol oxidase, and the general concept of protein denaturation inhibition, specific details on potent inhibitors of this compound with reported inhibition constants (like IC50 values) were not extensively available in the provided snippets. researchgate.netacademicjournals.orgresearchgate.net However, the principle remains that inhibitors can significantly impact this compound's catalytic function by interfering with substrate binding or the catalytic process itself.
Characterization of this compound Isoforms and Variants
This compound is not a single molecular entity but rather a mixture of closely related proteins. The presence of multiple this compound isoforms has been documented in the latex of various Ficus species, including Ficus carica and Ficus galabrata. nih.gov These isoforms, while structurally related, can exhibit differences in their amino acid sequences, which may lead to conformational variations and distinct biochemical characteristics. nih.gov The intricate pattern of this compound expression and activity profiles is suggested by both classical and novel biochemical techniques. researchgate.net
Identification and Purification of Distinct this compound Forms
The identification and purification of individual this compound isoforms are essential steps in their comprehensive characterization. Various chromatographic techniques have been employed to separate and isolate these distinct forms. For instance, ion-exchange chromatography, such as using an SP-Sepharose column, has been successfully utilized to separate ficins from fig latex based on differences in their isoelectric points (pI values). nih.govresearchgate.net
In one study focusing on Ficus carica cv. Sabz latex, the purification process involved removing gum from the aqueous solution, followed by dialysis and concentration. nih.gov The subsequent application of the aqueous solution to an SP-Sepharose column resulted in the elution of several components, which were designated as unretained fraction (UF), retained fraction one (RF1), and multiple ficin peaks (labeled A, B, C, and D, corresponding to peaks I, II, III, IV, V, and VI in order of elution). nih.gov
Previous research dating back to the 1940s has also reported the purification of several ficin isoforms from Ficus galabrata. nih.gov More recently, studies have continued to isolate multiple ficins from Ficus carica latex. nih.gov Mass spectroscopy is a common technique used to characterize the de novo sequencing of purified peptides, which helps in confirming the identity of this compound isoforms. researchgate.net
The presence of multiple ficin isoforms in the latex of Ficus carica has been further supported by studies showing at least five cysteine proteases, four of which have been purified to homogeneity and even crystallized. researchgate.net These crystallized forms appeared in ten different crystal forms, suggesting structural variations among the isoforms. researchgate.net Ficin isoforms B and C, in particular, shared a common crystal form, indicating a close sequence and structural similarity between them. researchgate.net
Studies have also identified specific alkaline isoforms, such as Ficin 1c, which was purified and identified based on available transcriptomic data. researchgate.netrsc.org
Comparative Biochemical Properties of Isoforms
Comparative biochemical characterization of this compound isoforms reveals differences in their enzymatic activities, stability, and other properties. While structurally related, these isoforms can exhibit distinct behaviors. researchgate.net
Research has shown that different ficin isoforms can have varying degrees of susceptibility to autolysis, the process of self-degradation by the enzyme. nih.govnih.gov Studies on ficins from Ficus carica cv. Sabz latex demonstrated that all purified ficins were susceptible to autolysis, particularly when stored at high temperatures. nih.gov However, only certain ficins were prone to autolysis at cold temperatures after extended storage. nih.gov The rate of degradation was observed to increase significantly with increased storage time. nih.gov For example, Ficin A (related to peak III) exhibited the lowest ratio of autolytic to proteolytic activity compared to other tested ficins. nih.gov
The isoelectric points (pI) of this compound isoforms can also differ, as observed during their separation using ion-exchange chromatography. researchgate.net In one study, the first two eluted peaks (I and II) had a negative zeta potential, while subsequent peaks had positive zeta potentials, indicating differences in their surface charge. nih.gov
This compound isoforms are known to be cysteine proteases, as their proteolytic activity is inhibited by specific cysteine protease inhibitors like iodoacetamide (IAA) and potassium tetrathionate (B1226582) (PTT). nih.gov Inhibition exceeding 90% by these compounds confirms the crucial role of a cysteine residue in the active site of these enzymes. nih.gov
While specific detailed comparative kinetic data (like Km and kcat values) for different this compound isoforms were not extensively found in the immediate search results, the literature indicates that variations in amino acid sequences can lead to conformational differences nih.gov, which in turn would likely influence their substrate binding affinities and catalytic rates. Studies on other enzyme systems with multiple isoforms, such as cAMP-dependent protein kinase, have shown distinct Km values for substrates and differential sensitivities to inhibitors among isoforms, highlighting that even closely related isoforms can have significant biochemical differences. nih.gov Similarly, research on LPOR isoforms in plants has revealed variations in substrate affinity and oligomerization behavior. researchgate.net
The molecular weights of different this compound isoforms have also been reported to vary. For instance, Ficin isoform A has a reported molecular weight of 47.20 kDa, isoform B is 48.56 kDa, isoform C is 25.12 kDa, and isoform D is 24.50 kDa. researchgate.net These differences in molecular weight can arise from variations in amino acid sequence or post-translational modifications.
The diverse biochemical properties among this compound isoforms suggest that they may have specialized roles within the plant, potentially contributing to different aspects of defense mechanisms or protein processing. researchgate.net
Structural Biology of Ficine
Primary Structure and Amino Acid Sequence Analysis
The primary structure of a protein, its linear sequence of amino acids, dictates its three-dimensional fold and function. Research on Ficine has included the analysis of its amino acid sequence, particularly focusing on key residues involved in its enzymatic activity. Studies have determined the amino acid sequences around the active-site cysteine and histidine residues, as well as a buried cysteine residue in this compound. nih.gov, nih.gov These analyses have revealed a high degree of homology between the amino acid sequences around the active-site cysteine and histidine residues in this compound and those in papain, another cysteine protease. nih.gov, nih.gov N-terminal micro-sequencing analysis of a novel ficin (B600402) form, ficin E, showed high identity with other known ficin isoforms. nih.gov The molecular weight of ficin E was determined to be approximately 24.3 kDa by mass spectrometry. nih.gov
High-Resolution Structural Determination Approaches
Determining the high-resolution three-dimensional structure of this compound and its complexes provides detailed insights into its catalytic mechanism and interactions. Various structural biology techniques have been applied to achieve this.
X-ray Crystallography of this compound and Its Complexes
X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. This method has been employed to study the structure of this compound. The crystal structure of ficain from Ficus carica, which is also known as ficin, has been determined. wikipedia.org The RCSB PDB database contains entries for Ficin A (PDB ID: 4YYQ) and Ficin B (PDB ID: 4YYS), obtained from Ficus carica, determined by X-ray diffraction. rcsb.org, rcsb.org These entries provide detailed information about the atomic coordinates, resolution, and refinement statistics of the ficin structures. For instance, the crystal structure of Ficin A (4YYQ) was determined at a resolution of 1.59 Å, while Ficin B (4YYS) was determined at 1.35 Å resolution. rcsb.org, rcsb.org
Table 1: X-ray Crystallography Data for Ficin Structures in PDB
| PDB ID | Molecule | Organism | Method | Resolution (Å) | R-Value Work | R-Value Free |
| 4YYQ | Ficin isoform A | Ficus carica | X-RAY DIFFRACTION | 1.59 | 0.159 | 0.181 |
| 4YYS | Ficin B | Ficus carica | X-RAY DIFFRACTION | 1.35 | 0.158 | 0.173 |
These crystallographic studies provide static snapshots of the protein's conformation, revealing details about the active site architecture and potential binding sites.
Cryo-Electron Microscopy (Cryo-EM) Applications in this compound Structural Studies
Cryo-Electron Microscopy (Cryo-EM) is a technique that allows the visualization of biological molecules in a near-native, frozen-hydrated state, without the need for crystallization. civilsdaily.com, wikipedia.org It is particularly useful for studying large protein complexes and can capture multiple conformational states. rsb.org.uk While Cryo-EM has become a prominent technique in structural biology for determining high-resolution protein structures, including those of protein-making ribosomes and membrane proteins, specific applications of Cryo-EM solely focused on determining the structure of this compound as a single protein are not extensively detailed in the provided search results. civilsdaily.com, rsb.org.uk, wikipedia.org, nih.gov The provided information highlights the general utility of Cryo-EM for large macromolecules and its ability to reveal structural arrangements and conformational changes. rsb.org.uk, nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. nih.gov, wikipedia.org It can be used to determine the three-dimensional structure of proteins, especially smaller ones, and to study their conformational flexibility. nih.gov NMR spectroscopy relies on the magnetic properties of atomic nuclei to probe their local chemical environment and connectivity. libretexts.org, msu.edu, wikipedia.org While NMR is a powerful tool for structural determination in solution, specific detailed research findings solely focused on determining the complete solution structure of this compound using NMR spectroscopy are not prominently featured in the provided search results. The results discuss the general principles of NMR for structural biology, including chemical shifts, J-coupling, and nuclear Overhauser effects, which are used to generate structural constraints for calculating 3D structures. libretexts.org, msu.edu, libretexts.org, nih.gov, wikipedia.org
Conformational Dynamics and Structural Stability Investigations
Understanding the conformational dynamics and structural stability of this compound is essential for comprehending its function and behavior under various conditions. Proteins are not rigid structures but undergo conformational changes that are often linked to their activity. researchgate.net, nih.gov, rsc.org
Investigations into the structural stability of commercial ficin have been conducted using techniques such as circular dichroism (CD) spectroscopy and fluorescence measurements in the presence of denaturing agents like guanidine (B92328) hydrochloride (GdnHCl), urea (B33335), and ethanol, as well as at acidic pH. citius.technology These studies assess the protein's resistance to unfolding and loss of secondary and tertiary structures. citius.technology For example, GdnHCl was shown to cause a complete loss of secondary and tertiary structures in commercial ficin, with a complete loss of enzymatic activity observed at 4 M GdnHCl. citius.technology Commercial ficin demonstrated structural resistance against 9 M urea and 50% ethanol. citius.technology Furthermore, studies have indicated that commercial ficin exhibits greater stability at acidic pH compared to a major ficin fraction (MFF). citius.technology These findings suggest that commercial ficin is more structurally resistant to chemical and acid denaturation than MFF. citius.technology
Protein Folding and Unfolding Pathways
Protein folding is the process by which a linear polypeptide chain acquires its characteristic three-dimensional structure. This process is crucial for the protein's function. wikipedia.org Unfolding is the reverse process, leading to a disordered state. The pathways proteins take during folding and unfolding are complex and are influenced by the amino acid sequence and environmental conditions. nih.gov, uni-freiburg.de, wikipedia.org, researchgate.net While the general principles of protein folding pathways and the factors influencing them, such as energy landscapes and the formation of secondary structures, are well-studied, specific detailed research focused solely on elucidating the complete protein folding and unfolding pathways of this compound is not extensively covered in the provided search results. nih.gov, rfsafe.com, uni-freiburg.de, wikipedia.org, researchgate.net The available information highlights the importance of primary structure in determining the folded state and the role of intramolecular interactions in stabilizing secondary and tertiary structures. wikipedia.org, youtube.com, nih.gov Studies on structural stability using denaturants indirectly probe the unfolding process. citius.technology
Elucidation of Structure-Function Relationships
Understanding the relationship between the three-dimensional structure of this compound and its biological function, particularly its catalytic activity and substrate specificity, is a key area of research. This involves correlating structural features with observed enzymatic properties and investigating the impact of alterations to the structure through techniques like mutational analysis. ejosdr.comfrontiersin.org
Correlation of Three-Dimensional Structure with Catalytic Specificity
This compound exhibits a broad substrate specificity, capable of hydrolyzing various proteins like casein and gelatin. mdpi.comresearchgate.net Its preference for certain amino acids at specific positions within the substrate, particularly basic amino acids like arginine or lysine (B10760008) at the P1 position and aromatic residues at the P2 position, is linked to the structural characteristics of its active site and substrate-binding pockets. mdpi.com
Quantitative structure-activity relationship (QSAR) studies have been employed to analyze the relationship between the chemical structure of substrates and their hydrolysis by this compound. nih.govnih.gov These studies aim to derive mathematical models that correlate molecular descriptors of substrates with kinetic parameters like the Michaelis constant (Km), providing insights into the structural features of substrates that favor binding and catalysis by this compound. nih.govnih.govacs.org
The active site amino acid residues are involved in interactions, such as hydrogen bonds and hydrophobic interactions, with substrates or molecules that bind near the active site. researchgate.netresearchgate.netvestnikugrasu.org These interactions can modulate the conformation of the active site and influence proteolytic activity. researchgate.netresearchgate.net
Mutational Analysis of Key Structural Elements
Mutational analysis is a powerful tool for probing the role of specific amino acid residues and structural elements in enzyme function. nih.govfrontiersin.orggenewiz.comresearchgate.net By introducing mutations, researchers can assess the impact of these changes on catalytic activity, substrate specificity, and structural stability. nih.govfrontiersin.org
While detailed mutational analyses specifically on this compound are not extensively covered in the provided results, the general principles of mutational analysis in cysteine proteases and other enzymes apply. Mutations in or near the active site can affect substrate binding and catalytic efficiency. vanderbilt.edu Changes in residues that contribute to the dynamic behavior of the enzyme or the architecture of substrate channels can also impact function. vanderbilt.eduaip.org Studies on immobilized this compound have shown that modifications, potentially mimicking the effect of certain mutations or interactions, can alter the enzyme's specificity towards substrates of different sizes by creating steric hindrances. mdpi.comresearchgate.netucm.es
Comparative -like Proteases
This compound belongs to the papain-like cysteine protease family (C1 family, clan CA), which includes well-characterized enzymes such as papain, bromelain, and actinidin. mdpi.comnih.govmdpi.comresearchgate.netfrontiersin.org Comparative structural biology involves analyzing the similarities and differences in the three-dimensional structures of these related proteases to understand conserved features and variations that contribute to their specific properties.
Biological Roles and Physiological Significance in Ficus Carica
Ficine’s Role in Plant Development and Maturation
The growth and development of Ficus carica are influenced by various factors, including age, pruning, and environmental conditions. ishs.org While this compound's direct link to these processes is not explicitly detailed, its enzymatic activity, particularly its proteolytic nature, could indirectly impact nutrient mobilization or tissue remodeling during growth phases. Further research is needed to elucidate the precise mechanisms by which this compound contributes to the complex processes of plant development and maturation in Ficus carica.
Contribution to Plant Defense Mechanisms and Stress Responses
This compound is recognized as a key component of the defense system in Ficus carica, primarily due to its proteolytic activity. nih.govresearchgate.net Latex, where this compound is predominantly found, acts as a protective barrier against pathogens and herbivores. nih.govresearchgate.netmdpi.com The physiological role of fig latex is to protect the plant from pathogens, and it is a rich source of proteases, mainly this compound. nih.gov Fig latex also contains other defensive enzymes like collagenolytic protease and chitinolytic enzymes. nih.gov
The expression of stress-related genes in Ficus carica, including those encoding for proteins found in latex, such as peroxidase (POX), trypsin inhibitor (TRI), and chitinase (B1577495) (CHI), is influenced by abiotic stresses like wounding and drought. nih.gov Wounding strongly induced the expression of these stress-related genes. nih.gov Drought treatment significantly increased the expression of POX, while the expression of CHI and TRI decreased under the same conditions. nih.gov This differential expression suggests a complex interplay of defense mechanisms in response to various stresses. While this compound itself is a protease and not one of the genes explicitly mentioned in this context (POX, TRI, CHI), its presence in latex alongside these proteins implies a coordinated defense response. The proteolytic activity of this compound can contribute to the breakdown of proteins from invading pathogens or herbivores, thus hindering their establishment or activity.
Furthermore, Ficus carica exhibits various adaptive mechanisms to water stress, including osmotic adjustment, stomatal regulation, and the accumulation of compounds like proline and soluble sugars. emu.ee Stress-resistance genes in Ficus contribute to effective responses to abiotic stress. mdpi.com Although this compound's direct role in these specific stress tolerance mechanisms (osmotic adjustment, stomatal regulation) is not explicitly detailed in the provided texts, its general contribution to the plant's defense arsenal (B13267) is well-established. nih.govresearchgate.net
Physiological Function in Latex Production and Composition
Latex is a milky white sap produced by laticifer cells in Ficus carica. wikipedia.org this compound is a major protein component of this latex, present as a proteolytic enzyme (cysteine protease). wikiphyto.orgnih.govnih.goveijppr.comijagbio.com The latex of Ficus carica is a significant source of proteases, primarily this compound, and is widely utilized for the extraction of these enzymes. ijagbio.com
The composition of Ficus carica latex is complex and includes various metabolites such as proteins, minerals, vitamins, antioxidants, phenolics, terpenoids, sterols, volatile components, fatty acids, and amino acids, in addition to proteases like this compound. researchgate.net The protein content in fig tree latex can range between 10% and 17% researchgate.net. Studies have shown that this compound is not a single entity but rather a mixture of different isoforms, and even different cultivars of Ficus carica can contain varying ratios of these enzymes. wikipedia.org For example, a study comparing ficin (B600402) extracted from two varieties, Marseillaise and Dauphine, showed differences in proteolytic activity, although milk clotting activity was similar. ijagbio.com
The production and composition of latex are influenced by factors such as fruit ripening. As fruit ripens, the total protein concentration in latex increases, while the content of this compound decreases. nih.gov This suggests a dynamic regulation of this compound levels within the latex throughout the plant's life cycle.
Interplay with Other Plant Biomacromolecules In Vivo
This compound, as a proteolytic enzyme, interacts with various proteins and other biomacromolecules within the Ficus carica plant. Its primary function involves the hydrolysis of peptide bonds. nih.gov
In the context of plant defense, this compound's proteolytic activity likely targets proteins of invading organisms, contributing to their degradation. nih.govresearchgate.net The presence of other enzymes in latex, such as collagenolytic protease and chitinolytic enzymes, alongside this compound, indicates a multi-enzymatic approach to defense, where these enzymes likely act in concert to break down various components of pathogens and herbivores. nih.gov
Within the latex itself, this compound interacts with other proteins and metabolites. The latex serum contains a relatively small number of proteins, with major proteins having molecular masses of 48 kD and 25 kD. google.com Proteins involved in rubber biosynthesis are tightly associated with rubber particles in the latex. google.com While the direct interaction of this compound with these specific proteins or with the rubber biosynthesis pathway is not explicitly detailed in the provided sources, its role as a major protease in this environment suggests it could potentially influence the processing or turnover of other latex components.
This compound's activity is dependent on factors such as pH and temperature, which can influence its interaction with substrates and other biomacromolecules. ijagbio.com The optimal pH for this compound activity is generally in the range of 5.0 to 8.0, with optimal temperatures typically between 45°C and 60°C, depending on the variety. ijagbio.comumc.edu.dz
Evolutionary Aspects of this compound within the Moraceae Family
Ficus carica belongs to the Moraceae family, commonly known as the mulberry or fig family, which comprises about 48 genera and over 1100 species. wikipedia.org A common characteristic within this family is the presence of latex-producing glands and milky sap. wikipedia.org The presence of cysteine endopeptidases, generically known as ficins, is found in many species within the genus Ficus. wikipedia.org This suggests that the production of this compound or similar proteolytic enzymes is a conserved trait within the Ficus genus and potentially within the broader Moraceae family, linked to the presence of latex.
Phylogenetic studies of Moraceae have provided insights into the evolutionary relationships within the family. Ficus is strongly supported as the sister lineage to the clade Castilleae. umn.edunih.gov Traits associated with the fig-fig wasp pollination mutualism, such as the appearance of an involucre, evolved prior to the split between Ficus and Castilleae. umn.edu
While the evolutionary history of this compound itself is not extensively detailed in the provided sources, the widespread presence of similar proteolytic enzymes in latex-producing plants within the Moraceae family suggests an ancient origin for this defense mechanism. The diversification of Ficus species and their co-evolution with pollinating fig wasps may have also influenced the evolution and diversification of latex composition and its enzymatic components, including this compound isoforms, as part of the ongoing evolutionary arms race between plants and their antagonists. nih.gov Chemosystematic studies analyzing phenolic micromolecules in Moraceae also contribute to understanding the evolutionary relationships within the family based on chemical features. sapub.org Further research focusing on the genetic and biochemical evolution of this compound and other latex enzymes across the Moraceae family would provide a clearer picture of its evolutionary trajectory.
Biotechnological Applications and Research Tool Development
Ficine as a Proteolytic Reagent in Molecular Biology Research
Proteolytic enzymes like this compound are essential tools in molecular biology, particularly in the study and manipulation of proteins. Their ability to cleave peptide bonds in a controlled manner allows for the generation of smaller protein fragments, which can then be analyzed or utilized in downstream applications.
Use in Antibody Fragmentation for Research Purposes
This compound is particularly valuable in the controlled fragmentation of antibodies, specifically immunoglobulin G (IgG) molecules, for research applications gbiosciences.comthermofisher.comgbiosciences.com. Antibody fragmentation is often performed to isolate specific functional domains, such as the antigen-binding fragments (Fab and F(ab')2) or the constant fragment (Fc), which can be beneficial in various immunoassays and studies thermofisher.comkorambiotech.com.
This compound, a thiol protease, is known to cleave IgG molecules in the hinge region gbiosciences.comgbiosciences.com. This cleavage can yield F(ab')2 fragments, which retain the antigen-binding capability of the original antibody but lack the Fc portion responsible for effector functions thermofisher.comkorambiotech.com. By adjusting the concentration of cysteine, an activator for this compound, it is also possible to generate Fab fragments gbiosciences.comthermofisher.comkorambiotech.com.
This compound is often the preferred protease for fragmenting murine monoclonal IgG1 antibodies, which can be challenging to cleave effectively with other proteases like papain and pepsin gbiosciences.comthermofisher.comkorambiotech.com. The digestion with this compound is typically performed under neutral pH conditions, which helps maintain the integrity of the resulting antigen-binding fragments thermofisher.comkorambiotech.com. Immobilized this compound is a convenient format for antibody fragmentation as it allows for better control of the digestion reaction and easy removal of the enzyme, preventing autodigestion of the antibody fragments gbiosciences.comkorambiotech.com.
Enzyme Immobilization Strategies for Enhanced this compound Catalysis
Enzyme immobilization, the process of attaching enzymes to a solid support, is a widely used strategy to improve enzyme stability, reusability, and catalytic performance in various applications mdpi.comresearchgate.net. Immobilization can offer advantages such as easier separation of the enzyme from the reaction mixture, increased resistance to denaturation by harsh conditions, and the potential to modulate enzyme properties mdpi.com.
Covalent Immobilization Techniques and Their Impact on Activity
Covalent immobilization involves the formation of stable covalent bonds between the enzyme and a carrier material or between enzyme molecules themselves mdpi.comnih.govunipd.it. This method generally provides superior stability compared to physical immobilization techniques due to the strength of the covalent linkage unipd.it. Various supports and coupling chemistries can be employed for covalent immobilization.
Studies have explored the covalent immobilization of this compound onto different support materials using various techniques. For instance, this compound has been covalently immobilized on chitosan, a polymer derived from chitin (B13524) mdpi.commdpi.com. Immobilization onto medium and high molecular weight chitosans using glutaraldehyde (B144438) as a crosslinking agent has shown promising results, leading to enhanced activity compared to the free enzyme mdpi.com.
Table 1 summarizes some findings on the impact of covalent immobilization on this compound activity:
| Support Material | Crosslinking Agent | Glutaraldehyde Concentration (%) | Relative Activity (% of free enzyme) | Reference |
| Medium Molecular Weight Chitosan | Glutaraldehyde | 3.33 | 153 | mdpi.com |
| Medium Molecular Weight Chitosan | Glutaraldehyde | 5 | 161 | mdpi.com |
| High Molecular Weight Chitosan | Glutaraldehyde | 3.33 | 167 | mdpi.com |
| High Molecular Weight Chitosan | Glutaraldehyde | 5 | ~20 (Specific Activity) | mdpi.com |
| High Molecular Weight Chitosan | Glutaraldehyde | 3.33 | ~25 (Specific Activity) | mdpi.com |
| Carboxymethyl Chitosan (200 kDa) | Not specified | Not specified | Immobilization Yield: 49% | mdpi.com |
| Carboxymethyl Chitosan (350 kDa) | Not specified | Not specified | Immobilization Yield: 19% | mdpi.com |
| Carboxymethyl Chitosan (600 kDa) | Not specified | Not specified | Immobilization Yield: 32% | mdpi.com |
| Glyoxyl Agarose (B213101) Beads | Not applicable | Not applicable | Activity varied with reaction time | nih.govnih.gov |
| Asp/HA Agarose Beads | Glutaraldehyde | Not specified | Varied effect on activity | nih.gov |
| Activated Aminated Agarose Beads | Glutaraldehyde | Not specified | ~40% activity vs small substrate, ~30% vs casein (at pH 7) mdpi.com | mdpi.com |
| Silica-coated Iron Oxide MNPs | Not specified | Not specified | Enhanced catalytic activity | researchgate.net |
| Graphene Oxide (GO) | Not specified | Not specified | Immobilization Efficiency: 256.86 mg ficin (B600402)/g GO researchgate.net | researchgate.net |
| GO-Fe3O4 | Not specified | Not specified | Immobilization Efficiency: 253.63 mg ficin/g GO-Fe3O4 researchgate.net | researchgate.net |
While covalent immobilization can enhance stability, a potential drawback is the possibility of reduced enzymatic activity due to changes in the enzyme's active site or unfavorable orientation on the support nih.gov. The extent of activity loss can vary depending on the immobilization technique and support material used nih.gov.
Modulation of Substrate Specificity through Immobilization Methodologies
Enzyme immobilization can also influence the substrate specificity of an enzyme nih.govnih.gov. The interaction between the enzyme and the support material, as well as the local environment created by the support, can affect the enzyme's conformation and accessibility to different substrates nih.gov.
Research has shown that immobilizing this compound on different supports can alter its specificity towards various protein substrates nih.govnih.gov. For example, immobilization on glyoxyl and Asp/HA agarose beads has demonstrated differential effects on this compound activity depending on the substrate used, such as casein, hemoglobin, bovine serum albumin, and benzoyl-arginine-p-nitroanilide nih.gov. These changes in specificity can be attributed to conformational changes induced by the immobilization process or chemical modifications nih.gov.
Furthermore, strategies involving co-immobilizing inert proteins or modifying the immobilized enzyme layer with substances like aldehyde dextran (B179266) have been explored to tune this compound's specificity nih.gov. By creating steric hindrances around the immobilized this compound, researchers have been able to reduce its activity towards larger proteins like hemoglobin and casein while maintaining activity towards smaller synthetic substrates nih.gov. This suggests that immobilization offers a means to tailor the catalytic properties of this compound for specific applications requiring selectivity towards substrates of a particular size nih.gov.
This compound in In Vitro Biocatalytic Processes (excluding direct human/food products)
Biocatalysis, utilizing enzymes as catalysts, offers a sustainable and efficient approach for various chemical transformations mt.combasf.com. Enzymes can operate under mild conditions and exhibit high specificity, reducing the need for harsh chemicals and generating fewer byproducts mt.com. This compound, with its proteolytic activity, has potential applications in in vitro biocatalytic processes outside of direct human or food product applications.
While many industrial applications of proteases, including this compound, are in the food industry (e.g., meat tenderization, cheese making) researchgate.netwebmd.com, this compound's proteolytic capabilities can be leveraged in other in vitro processes. For instance, this compound can be used for protein hydrolysis to produce protein hydrolysates, which can have various industrial uses beyond direct food consumption, such as in the production of protein ingredients for animal feed or in technical applications researchgate.netmdpi.comscielo.br.
The use of immobilized this compound in biocatalytic processes offers advantages such as improved enzyme stability and reusability, which are crucial for cost-effective industrial applications mdpi.comresearchgate.net. Immobilized this compound on supports like silica-coated iron oxide nanoparticles or graphene oxide has shown enhanced catalytic activity and stability, making it a promising candidate for various biocatalytic and industrial processes researchgate.net.
Research into the in vitro application of enzymes in multi-enzymatic cascades, potentially including proteases like this compound, is an emerging area of biocatalysis nih.gov. These cell-free systems can perform multi-step enzymatic reactions and offer advantages over whole-cell biocatalysts nih.gov. While specific examples of this compound in such cascades outside of food/human applications are not detailed in the provided results, the general principles of in vitro biocatalysis suggest potential future applications for this compound in the synthesis or modification of non-food related molecules or materials through controlled proteolysis.
Enzyme Reactors and Process Optimization for Biotransformations
The application of enzymes like this compound in industrial biotransformations often involves the use of enzyme reactors to optimize processes and improve efficiency nih.goveolss.netnih.govresearchgate.netmdpi.commdpi.commyu-group.co.jpbiaseparations.comspinchem.comtudublin.ie. Immobilized enzyme reactors (IMERs), where enzymes are attached to a solid support, offer several advantages, including improved stability, reusability, and the potential for continuous operation nih.govbiaseparations.comspinchem.comtudublin.ie.
Microstructured reactors and microfluidic devices are also being explored for biotransformation processes, offering benefits such as enhanced mass transfer and the ability to perform reactions on a smaller scale nih.govnih.govmdpi.com. These systems can be used for biocatalyst selection and optimization of process conditions nih.govnih.gov.
Process optimization in biotransformations catalyzed by enzymes involves considering factors such as substrate concentration, temperature, pH, and enzyme stability researchgate.netmdpi.com. Immobilization of enzymes, including potentially this compound, is a common strategy to enhance stability and facilitate recovery and reuse, contributing to more cost-effective and sustainable processes nih.govresearchgate.netmdpi.combiaseparations.comspinchem.com. While specific studies on this compound in microreactors were not prominently found, the principles of enzyme immobilization and process optimization in various reactor types are directly applicable to maximizing the efficiency of this compound-catalyzed biotransformations nih.goveolss.netnih.govresearchgate.netmdpi.commdpi.commyu-group.co.jpbiaseparations.comspinchem.comtudublin.ie.
Directed Evolution and Enzyme Engineering for this compound Optimization
Directed evolution and enzyme engineering are powerful strategies employed to modify and improve the properties of enzymes for specific applications scispace.comnih.govdntb.gov.uamdpi.combiorxiv.org. These approaches can be used to tailor enzyme characteristics such as activity, specificity, and stability scispace.comnih.govmdpi.com.
Tailoring this compound Specificity and Stability for Research Applications
Tailoring the specificity and stability of this compound is crucial for expanding its utility in various research applications researchgate.netnih.govnih.govcsic.esmdpi.com. Research has explored strategies to adjust the size specificity of immobilized proteases, including this compound, by creating steric hindrances researchgate.netnih.govnih.govcsic.es.
One approach involves co-immobilizing inert proteins, such as hemoglobin or bovine serum albumin (BSA), alongside this compound on a support surface researchgate.netnih.govnih.govcsic.es. This can limit the access of larger proteins to the active site while allowing smaller substrates to reach the enzyme researchgate.netnih.govnih.govcsic.es. Studies using ficin immobilized on glyoxyl agarose have shown that co-immobilization with hemoglobin can improve the specificity for smaller proteins like casein over larger proteins like hemoglobin nih.govnih.govcsic.es. Further modification with aldehyde-dextran has also been investigated to enhance this size specificity nih.govnih.govcsic.es.
These modifications have demonstrated the potential to significantly reduce or almost fully nullify the hydrolytic activity towards larger proteins while preserving activity against smaller ones, particularly at specific temperatures nih.govnih.govcsic.es. Furthermore, these strategies have been shown to improve enzyme stability, allowing for potential reuse of the biocatalyst nih.govnih.govcsic.es.
Table 1: Effect of Immobilization and Modification on Ficin Specificity
| Immobilization/Modification Strategy | Activity vs. Casein (Small Protein) | Activity vs. Hemoglobin (Large Protein) | Stability | Reference |
| Ficin immobilized on glyoxyl agarose | High | High | Increased | nih.govnih.govcsic.es |
| Co-immobilization with Hemoglobin | Maintained/Slight Decrease | Improved Specificity (Reduced Activity) | Improved | nih.govnih.govcsic.es |
| Co-immobilization with BSA | Unaltered | No effect | Improved | nih.govnih.govcsic.es |
| Modification with Aldehyde-Dextran | Activity Maintained | Increased Size Specificity (Reduced Activity) | Improved | nih.govnih.govcsic.es |
| Combination of Co-immobilization and Aldehyde-Dextran | High Percentage Preserved | Almost Fully Nullified | Improved | nih.govnih.govcsic.es |
Note: Data is based on research findings and indicates general trends observed in the cited studies.
Rational Design of this compound Variants
Rational design is a complementary approach to directed evolution that involves making specific, targeted changes to an enzyme's structure based on an understanding of its mechanism and structure-function relationships nih.govigem.wikipreprints.orgwikipedia.orgnih.govresearchgate.netnih.gov. This can involve techniques like site-directed mutagenesis to alter specific amino acid residues in the enzyme's sequence nih.govwikipedia.orgnih.govneb.comcambridge.orgthermofisher.com.
While specific examples of the rational design of this compound variants were not extensively detailed in the search results, the principles of this approach are applicable. By understanding the active site of this compound and residues involved in substrate binding and catalysis, researchers can design mutations aimed at altering specificity, improving catalytic efficiency, or enhancing stability under different conditions nih.govigem.wikipreprints.orgwikipedia.orgnih.govresearchgate.net. Rational design often works in conjunction with structural information to guide the modification of the enzyme igem.wikipreprints.orgresearchgate.netnih.gov.
The goal of rational design is to create enzyme variants with improved properties tailored for specific research or industrial applications, such as enhanced performance in particular reaction environments or altered substrate preferences nih.govigem.wikipreprints.orgwikipedia.orgnih.govresearchgate.net.
Biosynthesis and Regulation of Ficine Expression
Gene Expression Analysis of Ficine in Ficus carica Tissues
Gene expression analysis in Ficus carica has been conducted to study various traits, such as fruit ripening and the biosynthesis of compounds like anthocyanins. frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net These studies often involve techniques like RNA sequencing (RNA-Seq) to analyze the transcriptome, providing insights into gene activity in different tissues and developmental stages. frontiersin.orgmdpi.comnih.gov For instance, transcriptome analysis has revealed differential gene expression patterns in the pulp and inflorescence tissues of fig fruit during ripening. frontiersin.org While these studies demonstrate the feasibility of gene expression analysis in Ficus carica, specific research detailing the gene expression profile of this compound genes across different tissues (e.g., latex, leaves, fruit) and developmental stages was not prominently featured in the search results.
However, the presence of this compound in the latex of Ficus carica suggests that the genes encoding this compound are actively expressed in the laticifer cells responsible for latex production. researchgate.net Studies on other plant secondary metabolites in Ficus carica have shown tissue-specific accumulation and varying expression levels of related biosynthetic genes in different organs like fruit peel, pulp, and leaves. mdpi.comfrontiersin.org It is reasonable to infer that this compound gene expression would also exhibit tissue specificity, with potentially higher expression levels in latex-producing tissues.
Transcriptional and Post-Transcriptional Regulatory Mechanisms
Gene expression is tightly controlled at multiple levels, including transcription and post-transcription. Transcriptional regulation involves factors that control the initiation and rate of gene transcription from DNA to RNA. mdpi.comresearchgate.netuni-frankfurt.de In plants, this often involves transcription factors that bind to specific DNA sequences in gene promoters, influencing the recruitment of RNA polymerase. mdpi.comnih.goveur.nlnih.govmdpi.com Studies in Ficus carica have identified transcription factors, such as R2R3-MYB proteins, that regulate the expression of genes involved in anthocyanin biosynthesis. mdpi.comfrontiersin.org While specific transcriptional regulators of this compound genes were not identified in the search results, it is likely that similar mechanisms involving transcription factors and promoter elements play a role in controlling this compound expression in Ficus carica.
Post-transcriptional regulation occurs after RNA is transcribed and involves processes that affect mRNA stability, processing (like splicing), localization, and translation efficiency. nih.govwikipedia.orgyoutube.comresearcher.lifeinstitut-curie.org These mechanisms can involve RNA-binding proteins and small regulatory RNAs like microRNAs (miRNAs). wikipedia.orgresearcher.life Post-transcriptional control allows for rapid and flexible adjustments in protein production. nih.gov Although the search results did not provide specific examples of post-transcriptional regulation of this compound mRNA in Ficus carica, these general mechanisms are likely to contribute to the fine-tuning of this compound production.
Post-Translational Processing and Activation of Zymogen Forms
Many proteins, particularly proteases, are synthesized as inactive precursors called zymogens or proenzymes. thebloodproject.comatsjournals.orgyoutube.comgoogle.com This prevents premature or inappropriate enzymatic activity that could damage the cell. google.com Activation of a zymogen typically involves proteolytic cleavage of a prosegment, which liberates the active enzyme. thebloodproject.comyoutube.comgoogle.comthermofisher.comwikipedia.orgfrontiersin.org This cleavage can be autocatalytic or catalyzed by other proteases. google.comthermofisher.com
This compound, being a cysteine protease, is expected to be synthesized as a zymogen that requires activation through proteolytic processing. While the precise details of this compound zymogen activation in Ficus carica were not found, the general principle of proteolytic cleavage of a prosegment to reveal the active site is a common mechanism for activating proteases. thebloodproject.comyoutube.comgoogle.comthermofisher.comwikipedia.orgfrontiersin.org Post-translational modifications (PTMs) in general are crucial for regulating protein function, stability, localization, and interactions. thermofisher.comwikipedia.orgfrontiersin.orgabcam.comembopress.org Besides proteolytic cleavage, PTMs can include the addition of chemical groups like glycosylation or phosphorylation. wikipedia.orgfrontiersin.orgabcam.com These modifications, while not specifically detailed for this compound in the search results, could potentially play a role in the folding, stability, or regulation of this compound activity.
Environmental and Developmental Factors Influencing this compound Biosynthesis
The biosynthesis of plant secondary metabolites, including enzymes like this compound, can be influenced by a variety of environmental and developmental factors. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net Environmental factors such as light, temperature, drought, nutrient availability, and stress conditions can significantly impact the accumulation of these compounds. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov For example, light has been shown to influence the biosynthesis of anthocyanins in Ficus carica fruit peel. frontiersin.org Stress conditions can also modulate the synthesis of plant specialized metabolites involved in defense responses. frontiersin.orgfrontiersin.org Given that this compound in latex is considered a defense mechanism, it is plausible that environmental stressors or injury to the plant could upregulate this compound biosynthesis. researchgate.net
Developmental factors, including the specific developmental stage of the plant tissue, also play a crucial role in regulating the biosynthesis and accumulation of secondary metabolites. frontiersin.orgfrontiersin.orgphysiology.org In Ficus carica, the ripening process of the fruit involves significant changes in the expression of genes related to color, taste, and aroma. frontiersin.orgmdpi.com While the search results did not provide specific data on how developmental stages of Ficus carica directly affect this compound biosynthesis, it is reasonable to assume that the production of this compound in latex might be linked to specific developmental cues or periods of vulnerability for the plant.
Research on this compound production by callus cultures of Ficus carica indicates that it is possible to produce this compound in vitro, suggesting that the biosynthetic machinery is present in undifferentiated tissues, although the regulatory mechanisms might differ from those in the whole plant. fao.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5281824 |
Data Tables
Based on the provided search results, detailed quantitative data specifically on this compound gene expression levels in different tissues or under varying environmental conditions is not available to construct specific data tables for this compound. However, the search results do provide examples of gene expression analysis for other compounds in Ficus carica which illustrate the types of data that would be relevant for this compound.
For example, a study on anthocyanin biosynthesis in Ficus carica peels analyzed the expression levels of several genes in yellow (Y) and red (R) stage fruit peels. mdpi.com A conceptual representation of such data, if it were available for this compound-related genes, is shown below.
Conceptual Table 1: Hypothetical this compound Gene Expression in Ficus carica Tissues
| Gene Name (Hypothetical) | Tissue: Latex | Tissue: Leaf | Tissue: Ripe Fruit Pulp |
| This compound Isoform 1 Gene | High | Low | Very Low |
| This compound Isoform 2 Gene | Medium | Low | Very Low |
| This compound Zymogen Processing Enzyme Gene | High | Low | Very Low |
Similarly, studies on environmental factors influencing secondary metabolites in plants show how different conditions can affect gene expression. frontiersin.orgfrontiersin.orgnih.govnih.gov A conceptual table illustrating how an environmental factor might affect this compound gene expression is shown below.
Conceptual Table 2: Hypothetical Effect of Environmental Factor on this compound Gene Expression
| Gene Name (Hypothetical) | Condition: Control | Condition: Drought Stress |
| This compound Isoform 1 Gene | Baseline | Increased |
| This compound Isoform 2 Gene | Baseline | Increased |
Advanced Methodological Approaches in Ficine Research
State-of-the-Art Ficine Extraction and Purification Protocols
The isolation of highly pure and active this compound is a prerequisite for detailed structural and functional analysis. Modern purification strategies often involve a multi-step approach combining various chromatographic and electrophoretic techniques to separate this compound isoforms from the complex protein mixture of fig latex. nih.gov
Chromatography is a cornerstone of this compound purification, leveraging differences in the physicochemical properties of proteins to achieve separation. greenskybio.com
Ion-Exchange Chromatography (IEC): This technique separates proteins based on their net charge. For this compound, cation-exchange chromatography is particularly effective. acs.org Crude this compound preparations are loaded onto a column with a negatively charged stationary phase, such as SP-Sepharose. nih.govnih.gov Different this compound isoforms and other proteins bind with varying affinities and can be eluted sequentially by applying a salt gradient (e.g., 0.3–0.6 M NaCl). nih.gov This method has been successful in distinguishing and separating multiple this compound isoforms. nih.govacs.org
Gel Filtration Chromatography (GFC): Also known as size-exclusion chromatography, GFC separates molecules based on their size. bio-rad.com It is used both to assess the homogeneity of a purified this compound sample and to determine its apparent molecular mass. acs.orgnih.gov Columns with matrices like Superdex 75 are calibrated with standard proteins of known molecular weights. nih.govacs.org This technique has been used to confirm the homogeneity of this compound purified by other methods. nih.gov
Affinity Chromatography: This highly specific method utilizes the unique binding interaction between a protein and an immobilized ligand. wikipedia.orgthermofisher.com For sulfhydryl proteases like this compound, organomercurial-polysaccharide columns have been used, which specifically bind to the active site cysteine residue. scilit.com Another approach is immobilized metal ion affinity chromatography (IMAC), which relies on the affinity of amino acid residues like histidine for metal ions. wikipedia.org Affinity chromatography can achieve significant purification in a single step due to its high selectivity. thermofisher.com A combination of techniques, such as cation-exchange, Thiopropyl Sepharose (a form of covalent chromatography that reacts with thiols), and FPLC-gel filtration, has been used to purify novel ficin (B600402) forms. nih.gov
| Technique | Principle of Separation | Stationary Phase Example | Application in this compound Research |
|---|---|---|---|
| Ion-Exchange Chromatography | Net charge | SP-Sepharose nih.gov | Separation of this compound isoforms nih.govacs.org |
| Gel Filtration Chromatography | Size and shape | Superdex 75 nih.gov | Homogeneity assessment, molecular mass determination acs.orgnih.gov |
| Affinity Chromatography | Specific binding interactions | Thiopropyl Sepharose 4B nih.gov | High-specificity purification scilit.com |
Electrophoresis separates molecules in an electric field and is a powerful analytical tool for assessing the purity and molecular weight of this compound. researchgate.netlibretexts.org
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is the most common method for determining the molecular mass and purity of protein samples. qiagen.com Proteins are denatured and coated with the negatively charged detergent SDS, causing them to migrate through the polyacrylamide gel based on their size alone. qiagen.com Purified this compound typically appears as a single band on an SDS-PAGE gel, confirming its homogeneity. nih.govnih.gov Studies have reported molecular weights for this compound isoforms ranging from approximately 23 kDa to 30.9 kDa using this technique. nih.govresearchgate.netresearchgate.net
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE): This high-resolution technique separates proteins in two dimensions. researchgate.net First, proteins are separated by their isoelectric point (pI) using isoelectric focusing. Second, they are separated by molecular weight using SDS-PAGE. researchgate.net This method provides much greater resolution than one-dimensional electrophoresis and has been used to purify this compound to homogeneity. researchgate.net
High-Throughput Enzymatic Activity Assays
Assessing the catalytic activity of this compound is crucial for both purification and characterization studies. High-throughput screening (HTS) assays allow for the rapid testing of numerous samples, which is essential for enzyme engineering and inhibitor screening. nih.govassaygenie.com
Standard this compound activity assays often use a protein substrate like casein. nih.gov The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested casein. The amount of soluble peptides in the supernatant, which is proportional to enzyme activity, is then measured by absorbance at 280 nm.
For high-throughput applications, this basic principle is adapted for microplate formats. Chromogenic or fluorogenic substrates are often employed to simplify detection and increase sensitivity. nih.govsigmaaldrich.com For instance, the substrate L-pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide has been used for thiol proteases, where the release of p-nitroanilide can be monitored spectrophotometrically. sigmaaldrich.com Such assays can be readily automated, allowing for the rapid screening of enzyme activity under various conditions or in the presence of potential inhibitors. assaygenie.comresearchgate.net
Spectroscopic and Biophysical Characterization Techniques
Spectroscopic and biophysical methods provide invaluable insights into the structural properties of this compound.
Circular dichroism spectroscopy is a widely used technique for studying the secondary structure of proteins in solution. nih.govosti.gov The method measures the difference in absorption of left- and right-circularly polarized light by chiral molecules like proteins. americanpeptidesociety.org The resulting far-UV CD spectrum (typically 190-250 nm) is sensitive to the protein's backbone conformation. icdst.org
By deconvoluting the CD spectrum using reference databases, the relative proportions of secondary structure elements such as α-helices, β-sheets, and random coils can be estimated. americanpeptidesociety.orgicdst.org For example, a study on a novel isoform, ficin E, used far-UV CD data to reveal a secondary structure content of 22% α-helix and 26% β-sheet. nih.gov
Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular weight and for protein identification and sequencing.
Molecular Weight Determination: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is frequently used to determine the exact molecular mass of purified this compound. acs.org This technique provides higher accuracy than SDS-PAGE. For instance, MALDI-TOF analysis determined the molecular mass of one purified ficin to be 23,100 ± 300 Da and another isoform, ficin E, to be 24,294 ± 10 Da. nih.govnih.gov
Sequence Verification: MS is also central to confirming the identity of a protein and verifying its amino acid sequence. Peptide mass fingerprinting, where a protein is digested by a protease like trypsin and the resulting peptide masses are measured and compared to a database, can confirm the identity of a ficin isoform. nih.gov Furthermore, N-terminal micro-sequencing analysis provides the sequence of the first several amino acids, which can be compared to known ficin sequences to confirm its identity. nih.gov
| Compound Name |
|---|
| Cysteine |
| This compound (Ficain) |
| Histidine |
| L-pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide |
| Sodium Chloride (NaCl) |
| Sodium Dodecyl Sulfate (SDS) |
| Trichloroacetic Acid (TCA) |
| Trypsin |
Advanced Computational and Bioinformatics Tools for this compound Analysis
The study of this compound, a cysteine protease found in the latex of fig trees (Ficus species), has been significantly advanced by the application of sophisticated computational and bioinformatics tools. wikipedia.org These methods provide powerful means to investigate the enzyme's structure, dynamics, and function at a molecular level, complementing experimental approaches.
Homology Modeling and Structure Prediction
Homology modeling, also known as comparative modeling, is a computational technique used to generate a three-dimensional (3D) model of a target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the template). wikipedia.orgnih.gov This approach is particularly valuable when experimental structures, typically obtained through X-ray crystallography or NMR spectroscopy, are unavailable. The fundamental principle underlying homology modeling is that proteins with similar sequences tend to adopt similar 3D structures. wikipedia.org
In the context of this compound research, homology modeling has been employed to generate structural data. aip.org Software such as MODELLER is utilized for this purpose, which relies on identifying one or more known protein structures with sequence homology to this compound. wikipedia.orgaip.org The quality of the resulting model is highly dependent on the degree of sequence identity between the target (this compound) and the template structure; higher sequence identity generally leads to a more accurate model. wikipedia.orgnih.gov
This compound exists in several isoforms, each with a distinct molecular weight. researchgate.netnih.gov Computational modeling can be applied to predict the structures of these various isoforms, providing insights into potential functional differences. The crystallographic structure of ficin from Ficus carica is available in the Protein Data Bank (PDB), which can serve as a high-quality template for modeling other this compound isoforms or related proteases. rcsb.org
Table 1: Key Software and Databases in this compound Homology Modeling
| Tool/Database | Function | Relevance to this compound Research |
|---|---|---|
| MODELLER | Used for homology or comparative modeling of protein three-dimensional structures. aip.org | Can be used to generate 3D models of this compound isoforms based on known protease structures. aip.org |
| BLAST (Basic Local Alignment Search Tool) | Finds regions of local similarity between sequences. youtube.com | Essential for identifying suitable template structures with high sequence identity to this compound for homology modeling. |
| Protein Data Bank (PDB) | A database for the three-dimensional structural data of large biological molecules, such as proteins and nucleic acids. rcsb.org | Contains the experimentally determined crystal structure of this compound, which can be used as a template for modeling. rcsb.org |
| SWISS-MODEL | A fully automated protein structure homology-modelling server. nih.gov | Provides an accessible platform for generating homology models of this compound. nih.gov |
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com In the study of enzymes like this compound, MD simulations provide detailed insights into their conformational dynamics, flexibility, and interactions with other molecules, such as substrates or inhibitors. aip.org
MD simulations have been utilized to investigate the oscillating structures and conformational changes of the this compound protein. aip.org These simulations are typically performed using specialized software packages like AMBER (Assisted Model Building with Energy Refinement). aip.org The behavior of the atoms and bonds within the protein is governed by a set of parameters known as a force field, with specific force fields like ff03.r1 being employed in this compound research. aip.org
A typical MD simulation involves placing the protein structure in a simulated environment, often a box of water molecules, and then calculating the forces between atoms and their subsequent movements over a defined period. aip.org Simulations can be run for nanoseconds (ns) or even longer to observe biologically relevant motions. aip.org To monitor the stability of the protein structure during the simulation, metrics such as the root-mean-square deviation (RMSD) are calculated. aip.org A stable RMSD value over time suggests that the protein has reached a state of equilibrium in the simulation. aip.org These simulations can reveal important information about the flexibility of different domains of the enzyme and how these movements might relate to its catalytic function. aip.org
Table 2: Parameters and Outputs of Molecular Dynamics Simulations for this compound
| Parameter/Output | Description | Example in this compound Research |
|---|---|---|
| Simulation Software | A package of computer programs for carrying out molecular dynamics simulations. aip.org | AMBER 12.0 has been used for this compound simulations. aip.org |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. aip.org | The ff03.r1 force field has been applied in this compound studies. aip.org |
| Simulation Time | The duration over which the molecular movements are simulated. | Simulations have been run for up to 100 ns to observe peculiar structural changes. aip.org |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed proteins. aip.org | Used to assess the stability of the this compound structure during the simulation. aip.org |
| Conformational Sampling | The exploration of different possible three-dimensional structures that a protein can adopt. frontiersin.org | MD simulations are used to sample the conformational space of this compound to understand its dynamic behavior. aip.org |
Future Research Directions and Unresolved Questions in Ficine Biology
Elucidation of Novel Endogenous Substrates and Biological Pathways
A primary gap in our understanding of ficin (B600402) biology lies in the comprehensive identification of its natural substrates within the Ficus plant and the biological pathways in which it participates. While ficin's broad substrate specificity is utilized in various in vitro applications, its precise targets in vivo remain largely uncharacterized. nih.govfrontiersin.org Future research should prioritize the discovery of these endogenous substrates to unravel ficin's role in plant physiology.
Key Research Questions:
What are the primary protein targets of ficin during different developmental stages of the fig fruit?
Does ficin play a role in programmed cell death, senescence, or protein turnover under normal physiological conditions? nih.gov
Are there specific non-protein substrates that ficin can modify?
Advanced proteomic techniques, such as activity-based protein profiling (ABPP) and mass spectrometry-based substrate identification, will be instrumental in addressing these questions. Identifying the full repertoire of ficin's substrates will illuminate its involvement in fundamental biological processes, potentially revealing novel pathways in plant development and stress responses. nih.gov
Deeper Understanding of Regulatory Networks Governing Ficine Activity
The activity of ficin in vivo is likely to be tightly regulated to prevent unwanted proteolysis. The existence of multiple ficin isoforms with varying biochemical properties suggests a complex regulatory landscape. nih.govijagbio.comrsc.org However, the specific genetic and post-translational mechanisms that control ficin activity are not well understood.
Future investigations should focus on:
Transcriptional and Post-Transcriptional Regulation: Identifying the transcription factors and regulatory elements that control the expression of different ficin genes. nih.govnih.gov Investigating the role of non-coding RNAs in modulating ficin expression is also a promising area.
Post-Translational Modifications (PTMs): Characterizing the PTMs of ficin, such as glycosylation, phosphorylation, or redox modifications, and determining how these modifications affect its activity, stability, and localization. nih.govnih.gov
Endogenous Inhibitors: The search for and characterization of endogenous ficin inhibitors, such as cystatins, within Ficus tissues. nih.gov The interaction between ficin and other proteases, like the serine protease also found in fig latex, could also be a form of regulation. nih.gov
A deeper understanding of these regulatory networks will provide a more complete picture of how the plant harnesses ficin's potent proteolytic activity for specific biological functions while preventing cellular damage.
Exploration of this compound’s Role in Inter-Species Interactions
Fig latex, rich in ficin, is a key component of the plant's defense system. nih.govrsc.org Ficin's role in defending against herbivores and pathogens is an area ripe for further exploration. iastate.edunih.govnih.gov Moreover, the unique mutualistic relationship between figs and their pollinating wasps presents a fascinating context to study ficin's function. wikipedia.orgyoutube.comfrontiersin.orgnih.gov
Unresolved Questions:
How does ficin contribute to the deterrence of a broad range of herbivores, and are there specific insect or mammalian proteins that are targeted?
What is the molecular basis of ficin's activity against various plant pathogens, including fungi and bacteria?
What is the precise role of ficin in the symbiotic relationship with fig wasps? It is known to digest the dead wasps, but does it play other roles in this interaction, such as facilitating nutrient absorption by the fig? wikipedia.orgyoutube.com
Investigating these questions will shed light on the co-evolutionary arms race between Ficus species and their natural enemies, as well as the intricate biochemical negotiations in mutualistic relationships.
Advanced Enzyme Engineering for Next-Generation Research Reagents
Ficin's utility in various biotechnological applications, such as the generation of antibody fragments, is well-established. nih.govresearchgate.netcreative-enzymes.com However, there is considerable potential for engineering ficin to create novel research reagents with enhanced or altered properties. Directed evolution and rational protein design are powerful tools that can be applied to ficin. illinois.edunih.govumn.edunih.govnobelprize.org
Future Research Directions:
Altering Substrate Specificity: Engineering ficin variants with highly specific cleavage sites for use in proteomics research and protein sequencing.
Enhancing Stability and Activity: Improving ficin's stability under various conditions (e.g., temperature, pH) and increasing its catalytic efficiency for industrial applications. ucm.es
Developing Novel Biocatalysts: Modifying ficin to catalyze novel reactions, such as peptide ligation, for the synthesis of therapeutic peptides.
The development of "designer" ficin enzymes through advanced engineering techniques could lead to a new generation of powerful tools for both basic research and biotechnology.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Functions
To gain a holistic understanding of ficin's role in the biology of Ficus species, it is crucial to move beyond single-gene or single-protein studies. A systems biology approach, integrating various "omics" data, will be essential for constructing a comprehensive model of ficin's function. mdpi.comnih.govmaastrichtuniversity.nlplos.orgmdpi.com
Proposed Integrated Approach:
| Omics Level | Data to be Generated | Potential Insights |
| Genomics | Whole-genome sequencing of different Ficus species. | Identification of the full complement of ficin genes and their evolutionary relationships. |
| Transcriptomics | RNA-sequencing of various tissues at different developmental stages and under stress conditions. | Understanding the expression patterns of ficin genes and identifying co-expressed genes, which may be functionally related. |
| Proteomics | Mass spectrometry-based analysis of the proteome. | Quantifying the abundance of different ficin isoforms and identifying interacting proteins and substrates. |
| Metabolomics | Analysis of small molecule profiles. | Identifying metabolic pathways that are influenced by ficin activity and discovering potential small-molecule regulators. |
By integrating these multi-omics datasets, researchers can build predictive models of ficin's biological networks, moving closer to a complete understanding of its function in the context of the entire organism. nih.gov This approach will not only answer many of the unresolved questions outlined above but also undoubtedly uncover new and exciting avenues of research in the biology of this remarkable enzyme.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
